Guanfacine hydrochloride is a pharmaceutical compound primarily used as an antihypertensive agent and for the treatment of attention deficit hyperactivity disorder (ADHD). It is classified as a centrally acting alpha-2A adrenergic receptor agonist, which means it works by stimulating alpha-2 adrenergic receptors in the brain, leading to a decrease in sympathetic nervous system activity. This results in reduced heart rate and relaxation of blood vessels, thereby lowering blood pressure. Guanfacine hydrochloride appears as a white to off-white crystalline powder that is sparingly soluble in water and slightly soluble in alcohol .
The chemical formula for guanfacine hydrochloride is , with a molecular weight of approximately 282.56 g/mol . It was first synthesized in the 1970s and has since been marketed under various brand names, including Intuniv and Tenex.
Guanfacine undergoes several key metabolic reactions within the body. The primary metabolic pathway involves oxidation by cytochrome P450 3A4, leading to the formation of its main metabolite, 3-hydroxyguanfacine. This metabolite can further undergo glucuronidation or sulfation . The elimination of guanfacine is predominantly renal, with about 80% of the drug being excreted through urine, primarily as unchanged drug or its metabolites .
Guanfacine exhibits significant biological activity through its agonistic action on alpha-2A adrenergic receptors. This action leads to:
The drug's pharmacokinetics reveal an oral bioavailability of approximately 80%, with peak plasma concentrations occurring around 5 hours post-administration. The elimination half-life varies between 10 to 17 hours for immediate-release formulations and approximately 17 hours for extended-release formulations .
The synthesis of guanfacine hydrochloride involves several steps, typically starting from readily available precursors. The general synthetic pathway includes:
This synthetic route allows for the production of guanfacine in a controlled manner, ensuring high purity and efficacy in therapeutic applications .
Guanfacine hydrochloride has several clinical applications:
Guanfacine is known to interact with various medications due to its metabolism primarily via cytochrome P450 enzymes. Key interactions include:
Several compounds share structural or functional similarities with guanfacine. Below is a comparison highlighting their unique features:
Compound | Mechanism of Action | Primary Use | Unique Features |
---|---|---|---|
Clonidine | Alpha-2 adrenergic agonist | Hypertension, ADHD | More potent sedative effects; broader receptor activity |
Dexmedetomidine | Alpha-2 adrenergic agonist | Sedation | Primarily used in intensive care settings; rapid onset |
Methyldopa | Central alpha-2 adrenergic agonist | Hypertension | Prodrug requiring conversion to active form |
Lofexidine | Alpha-2 adrenergic agonist | Opioid withdrawal | Unique application in addiction treatment |
Guanfacine stands out for its selectivity towards alpha-2A receptors compared to other compounds like clonidine, which also activates alpha-2B and alpha-2C receptors. This selectivity may contribute to its unique efficacy profile in ADHD treatment while minimizing sedation compared to clonidine .
Acute Toxic;Health Hazard